Tris(2-methylpropyl)gallane

Chemical Beam Epitaxy Vapor Pressure Precursor Delivery

Tris(2-methylpropyl)gallane (CAS 17150-84-4), commonly referred to as triisobutylgallium (TIBG or TIBGa), is a Group III organometallic compound with the molecular formula (C4H9)3Ga and a molecular weight of 241.07 g/mol. Classified as a pyrophoric liquid with GHS hazard statements H250 (catches fire spontaneously if exposed to air) and H260 (in contact with water releases flammable gases which may ignite spontaneously), it is transported under UN 3394 (Organometallic substance, liquid, pyrophoric, water-reactive).

Molecular Formula C12H27Ga
Molecular Weight 241.07 g/mol
CAS No. 17150-84-4
Cat. No. B099540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-methylpropyl)gallane
CAS17150-84-4
SynonymsTriisobutylgallium
Molecular FormulaC12H27Ga
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESCC(C)C[Ga](CC(C)C)CC(C)C
InChIInChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*4H,1H2,2-3H3;
InChIKeyJHUXFIPODALNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-methylpropyl)gallane (CAS 17150-84-4) Triisobutylgallium for Semiconductor Epitaxy and Catalyst Synthesis


Tris(2-methylpropyl)gallane (CAS 17150-84-4), commonly referred to as triisobutylgallium (TIBG or TIBGa), is a Group III organometallic compound with the molecular formula (C4H9)3Ga and a molecular weight of 241.07 g/mol [1]. Classified as a pyrophoric liquid with GHS hazard statements H250 (catches fire spontaneously if exposed to air) and H260 (in contact with water releases flammable gases which may ignite spontaneously), it is transported under UN 3394 (Organometallic substance, liquid, pyrophoric, water-reactive) [1]. The compound serves as a gallium precursor in chemical beam epitaxy (CBE) and metalorganic molecular beam epitaxy (MOMBE) for III-V semiconductor film growth, as well as a molecular precursor for synthesizing supported gallium catalysts on oxide surfaces [1].

Low-Carbon Epitaxy Reported to reduce unintentional carbon in GaAs/AlGaAs MOMBE/CBE, supporting improved electronic properties
InGaAs/InP Compatibility Shows equivalent growth behavior to TEG in lattice-matched InGaAs CBE, maintaining process consistency
Controlled Catalyst Synthesis Enables support-selected Ga site nuclearity for rational design of supported gallium catalysts

Why Tris(2-methylpropyl)gallane Cannot Be Substituted by Triethylgallium Without Process Re-optimization


Trialkylgallium precursors exhibit distinct decomposition pathways and kinetics on semiconductor surfaces that critically affect film purity, carbon incorporation, and growth temperature windows. While triethylgallium (TEG) is widely used in CBE and MOMBE, its surface decomposition on GaAs proceeds via β-hydride elimination pathways that differ fundamentally from the β-methyl elimination and isobutene evolution characteristic of triisobutylgallium [1]. Comparative studies of TIBG and TEG for GaAs and AlGaAs growth by MOMBE have demonstrated that TIBG enables significant reductions in unintentional carbon contamination compared to TEG-grown material, providing a measurable advantage in epilayer electrical and optical properties [1]. Simply replacing TIBG with a structurally related gallium alkyl without adjusting growth parameters and precursor delivery systems will result in suboptimal film quality and inconsistent device performance.

Decomposition Pathway Mismatch

Triethylgallium (TEG) decomposes via β-hydride elimination, which can leave carbon fragments; TIBG β-methyl elimination produces volatile isobutene, reducing contamination risk.

Carbon Incorporation Increase

Direct replacement with TEG without process re-optimization may raise unintended carbon doping, potentially shifting epilayer electrical and optical properties.

Tris(2-methylpropyl)gallane Quantitative Performance Evidence: CBE Growth Parameters, Decomposition Kinetics, and Surface Chemistry


Vapor Pressure at Delivery Temperature: Triisobutylgallium vs. Triethylgallium

Triisobutylgallium exhibits a vapor pressure of 200 Pa (approximately 1.5 Torr) at 54°C, which renders it compatible with conventional organometallic gas delivery systems without requiring specialized high-temperature source configurations [1]. In comparison, triethylgallium (TEG), the standard Ga precursor in CBE, has a vapor pressure of approximately 4 Torr at 20°C (substantially higher volatility), while trimethylgallium (TMGa) is even more volatile with a vapor pressure exceeding 60 Torr at 0°C. The moderate volatility of TIBG provides a distinct operational advantage for precise mass flow control in CBE and MOMBE applications.

Vapor Pressure at Delivery
Class-level
200 Pa at 54°C (~1.5 Torr)
Moderate volatility supports stable flux control in CBE/MOMBE systems
TEG: ~4 Torr at 20°C; TMGa: >60 Torr at 0°C (literature baselines)
Chemical Beam Epitaxy Vapor Pressure Precursor Delivery

CBE Growth of InGaAs on InP: Triisobutylgallium vs. Triethylgallium and Triisopropylgallium

In a head-to-head comparison of three gallium precursors—triethylgallium (TEG), triisobutylgallium (TIBG), and triisopropylgallium (TIPG)—for chemical beam epitaxy growth of InGaAs lattice-matched to InP, all three precursors exhibited similar overall behavior with a narrow growth window centered at 500°C [1]. The Ga content of epilayers fell rapidly as temperature moved outside this window, and the Ga:In concentration ratio was dependent on the group V:III flux ratios during growth. No significant relaxation of the tight growth control required for reproducible lattice-matched InGaAs was observed with TIPG or TIBG compared to TEG, indicating that TIBG can serve as a functionally equivalent substitute for TEG in this materials system without requiring extensive process re-optimization [1].

InGaAs/InP CBE Growth
Head-to-head
Equivalent growth behavior at 500°C; Ga:In ratio sensitivity to V:III flux identical for TIBG, TEG, TIPG
Supports substitution without process re-optimization in lattice-matched InGaAs/InP CBE
Narrow growth window; temperature deviation rapidly reduces Ga content
Chemical Beam Epitaxy InGaAs Lattice-Matched Epitaxy

Thermal Decomposition on GaAs(100): Triisobutylgallium vs. Tritertiarybutylgallium

Comparative thermal decomposition studies on GaAs(100) surfaces reveal that both triisobutylgallium (TIBG) and tritertiarybutylgallium (TTBG) adsorb with high sticking probability on GaAs at 300 K (approximately 27°C), forming adsorbed phases in which the alkyl groups retain their structural integrity as confirmed by high-resolution electron energy loss spectroscopy (HREELS) [1]. The adsorbed species subsequently decompose in the temperature range of 500-600 K (approximately 227-327°C), evolving hydrogen and isobutene as the major volatile reaction products [1]. Surface spectroscopic studies further confirm that adsorbed isobutyl radicals decompose at significantly lower temperatures than ethyl or methyl analogs, evolving gaseous butene and hydrogen [2].

Decomposition on GaAs(100)
Head-to-head
Decomposition at 500–600 K; evolves H₂ and isobutene; identical to TTBG
Well-defined processing window enables predictable film deposition kinetics
HREELS-confirmed alkyl integrity upon adsorption at 300 K
Surface Decomposition GaAs Epitaxy Thermal Stability

Carbon Incorporation Reduction: Triisobutylgallium vs. Triethylgallium in GaAs and AlGaAs MOMBE

In a direct comparative study of triisobutylgallium (TIBG) versus triethylgallium (TEG) as gallium precursors for GaAs and AlGaAs growth by metalorganic molecular beam epitaxy (MOMBE), TIBG demonstrated significantly reduced unintentional carbon incorporation into the resulting epilayers [1]. This reduction in carbon contamination translates directly to improved electrical and optical properties in the grown material. The mechanistic basis for this improvement lies in the decomposition pathway: TEG undergoes β-hydride elimination that can leave carbon-containing fragments on the growth surface, whereas the isobutyl ligands in TIBG decompose via β-methyl elimination to produce volatile isobutene that desorbs cleanly without depositing residual carbon [2].

Carbon Incorporation
Head-to-head
Reported lower carbon incorporation in GaAs and AlGaAs epilayers vs. TEG
Supports improved electrical and optical properties in MOMBE-grown material
Isobutene desorption minimizes residual carbon; TEG β-hydride path leaves fragments
Carbon Contamination MOMBE GaAs/AlGaAs Epitaxy

Surface Organometallic Chemistry: γ-Alumina vs. Silica Grafting Selectivity

Room-temperature reactions of triisobutylgallium (GaiBu3) with oxide surfaces produce distinct gallium site nuclearities depending on the support material: mononuclear Ga sites are formed exclusively on γ-alumina, whereas dinuclear Ga sites are formed on fumed silica [1]. This support-dependent nuclearity control is a direct consequence of the steric bulk of the isobutyl ligands, which modulate surface grafting chemistry differently than smaller alkyl gallium compounds. The resulting well-defined supported Ga sites have been employed as catalysts for propane dehydrogenation and other transformations, with the mononuclear vs. dinuclear site distribution directly influencing catalytic activity and deactivation kinetics [2].

Catalyst Site Nuclearity
Head-to-head
Mononuclear Ga on γ-alumina; dinuclear Ga on fumed silica
Support-controlled site architecture enables rational catalyst design
Steric bulk of isobutyl ligands modulates grafting chemistry
Surface Organometallic Chemistry Heterogeneous Catalysis Ga Site Nuclearity

Tris(2-methylpropyl)gallane Application Scenarios: Semiconductor Epitaxy and Heterogeneous Catalyst Synthesis


Low-Carbon GaAs and AlGaAs Epilayer Growth by MOMBE or CBE

Based on direct comparative evidence demonstrating significantly reduced unintentional carbon incorporation in GaAs and AlGaAs epilayers when using triisobutylgallium instead of triethylgallium [1], this compound is optimally suited for MOMBE and CBE growth of III-V semiconductor films where minimizing background carbon doping is essential for achieving high carrier mobility and superior optoelectronic performance. The decomposition of TIBG via β-methyl elimination produces volatile isobutene that desorbs cleanly, in contrast to TEG's β-hydride elimination pathway that can leave residual carbon fragments [2]. Procurement of TIBG should be prioritized when process specifications require low carbon backgrounds in GaAs-based heterostructures for high-frequency or optoelectronic device applications. [1] [2]

InGaAs/InP Lattice-Matched Epitaxy with Established Process Compatibility

Head-to-head comparison data confirm that triisobutylgallium, triethylgallium, and triisopropylgallium exhibit functionally equivalent behavior in the CBE growth of InGaAs lattice-matched to InP, all operating within a narrow growth window centered at 500°C with identical sensitivity to V:III flux ratios [3]. This established equivalence means TIBG can be substituted for TEG without requiring re-optimization of the fundamental growth parameters or compromising lattice-matching reproducibility. Procurement of TIBG is indicated for InGaAs/InP CBE processes where an alternative gallium source is needed but process stability and compatibility with existing growth recipes must be maintained. [3]

Rational Synthesis of Supported Gallium Catalysts with Controlled Site Nuclearity

Recent surface organometallic chemistry studies demonstrate that triisobutylgallium reacts with oxide supports at room temperature to produce Ga sites of predictable nuclearity: mononuclear Ga sites form on γ-alumina, while dinuclear Ga sites form on fumed silica [4]. This support-dependent nuclearity control, enabled by the steric bulk of the isobutyl ligands, provides a rational synthetic route to well-defined supported gallium catalysts for propane dehydrogenation and related transformations. Procurement of TIBG is recommended for catalyst development programs requiring molecular-level control over Ga active site architecture, where the support choice alone determines whether mononuclear or dinuclear catalytic centers are generated. [4]

CBE/MOMBE Processes Requiring Predictable 500-600 K Decomposition Kinetics

Comparative thermal decomposition studies on GaAs(100) surfaces establish that triisobutylgallium decomposes in a well-defined temperature range of 500-600 K (227-327°C), evolving hydrogen and isobutene as the major volatile products [2] [5]. This narrow decomposition window, shared with tritertiarybutylgallium, provides predictable film deposition kinetics that differ measurably from the decomposition profiles of TEG and TMGa. Procurement of TIBG is indicated for epitaxial growth processes where a specific, well-characterized precursor decomposition temperature range is required for precise control of film growth rates and surface chemistry. [2] [5]

Application
Selection Property
Validation Focus
Low-carbon GaAs/AlGaAs epitaxy (MOMBE/CBE)
Carbon incorporation minimization
Electrical and optical property benchmarking
InGaAs/InP lattice-matched epitaxy
Process recipe compatibility
Lattice-matching and flux ratio sensitivity
Supported Ga catalyst synthesis
Support-dependent site nuclearity
Catalyst activity and deactivation profiling
Temperature-controlled CBE/MOMBE processes
Predictable decomposition kinetics
Film growth rate and composition control

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